molecular formula C12H12F3NO3 B1522793 2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid CAS No. 1251924-28-3

2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B1522793
CAS No.: 1251924-28-3
M. Wt: 275.22 g/mol
InChI Key: QYAZKNJZYGILFU-UHFFFAOYSA-N
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Description

2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid is a chemical compound characterized by its unique structure, which includes an acetamide group and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid typically involves the following steps:

  • Friedel-Crafts Acylation: The reaction begins with the acylation of 3-(trifluoromethyl)benzene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Amination: The resulting ketone is then converted to the corresponding amide through amination using ammonia or an ammonium salt.

  • Reduction: Finally, the amide is reduced to the desired compound using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the process more environmentally friendly.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, and heat.

  • Reduction: LiAlH₄, NaBH₄, and anhydrous conditions.

  • Substitution: Halides (e.g., Cl⁻, Br⁻), alkoxides (e.g., EtO⁻), and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids and ketones.

  • Reduction: Amines and alcohols.

  • Substitution: Trifluoromethyl-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts.

Biology: In biological research, 2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid is used to study protein interactions and enzyme inhibition. Its ability to bind to specific molecular targets makes it a useful tool in understanding biological processes.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its structural features allow it to interact with various biological targets, leading to the discovery of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism by which 2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Acetamido-2-(4-(trifluoromethyl)phenyl)propanoic acid

  • 2-Acetamido-2-(2-(trifluoromethyl)phenyl)propanoic acid

  • 2-Acetamido-2-(3-(trifluoromethyl)benzyl)propanoic acid

Uniqueness: 2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure sets it apart from other similar compounds and contributes to its diverse range of applications.

Properties

IUPAC Name

2-acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c1-7(17)16-11(2,10(18)19)8-4-3-5-9(6-8)12(13,14)15/h3-6H,1-2H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAZKNJZYGILFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C1=CC(=CC=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251924-28-3
Record name 2-acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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